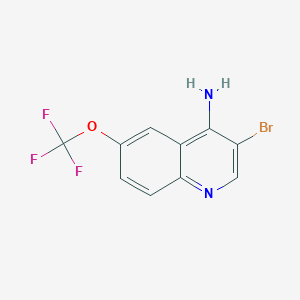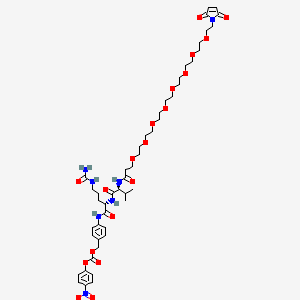
4-Amino-3-bromo-6-trifluoromethoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-bromo-6-trifluoromethoxyquinoline is a chemical compound with the molecular formula C10H6BrF3N2O and a molecular weight of 307.07 g/mol . This compound is notable for its unique structure, which includes a quinoline core substituted with amino, bromo, and trifluoromethoxy groups.
Méthodes De Préparation
The synthesis of 4-Amino-3-bromo-6-trifluoromethoxyquinoline typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
4-Amino-3-bromo-6-trifluoromethoxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Amino-3-bromo-6-trifluoromethoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Amino-3-bromo-6-trifluoromethoxyquinoline involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and bromo groups can form hydrogen bonds and halogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
4-Amino-3-bromo-6-trifluoromethoxyquinoline can be compared with other quinoline derivatives, such as:
4-Aminoquinoline: Lacks the bromo and trifluoromethoxy groups, resulting in different chemical properties and biological activities.
3-Bromoquinoline: Lacks the amino and trifluoromethoxy groups, affecting its reactivity and applications.
6-Trifluoromethoxyquinoline: Lacks the amino and bromo groups, leading to variations in its chemical behavior and uses.
The presence of the trifluoromethoxy group in this compound makes it unique, as this group significantly influences the compound’s lipophilicity and overall reactivity.
Propriétés
Numéro CAS |
1065088-12-1 |
|---|---|
Formule moléculaire |
C10H6BrF3N2O |
Poids moléculaire |
307.07 g/mol |
Nom IUPAC |
3-bromo-6-(trifluoromethoxy)quinolin-4-amine |
InChI |
InChI=1S/C10H6BrF3N2O/c11-7-4-16-8-2-1-5(17-10(12,13)14)3-6(8)9(7)15/h1-4H,(H2,15,16) |
Clé InChI |
CMKJKYWKVOPSNR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6H-Benzo[c]chromene-1-boronic Acid](/img/structure/B13707427.png)
![N-Cyclopropyl-3-oxo-N-(2-thienylmethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B13707431.png)
![(NZ)-N-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]hydroxylamine](/img/structure/B13707436.png)






